molecular formula C15H18FNO2 B13208170 1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one

1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13208170
M. Wt: 263.31 g/mol
InChI Key: IFEFSCOZPQYILB-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylphenylboronic acid and propanoylpiperidin-2-one.

    Coupling Reaction: The key step involves a coupling reaction between the boronic acid and the piperidinone using a palladium catalyst under Suzuki-Miyaura coupling conditions. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. Continuous flow synthesis allows for better control over reaction parameters, leading to higher yields and reduced formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the piperidinone structure play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylphenylboronic acid
  • 3-Fluoro-2-methylphenylboronic acid

Uniqueness

1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is unique due to its specific structural features, including the presence of a fluorine atom and a piperidinone ring

Properties

Molecular Formula

C15H18FNO2

Molecular Weight

263.31 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H18FNO2/c1-3-14(18)12-5-4-8-17(15(12)19)13-9-11(16)7-6-10(13)2/h6-7,9,12H,3-5,8H2,1-2H3

InChI Key

IFEFSCOZPQYILB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)F)C

Origin of Product

United States

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